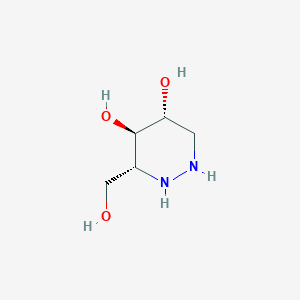
Azafagomine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azafagomine is a natural product that has been isolated from the fermentation broth of Streptomyces hygroscopicus var. azaticus. It is a potent inhibitor of α-glucosidases, which are enzymes responsible for the breakdown of complex carbohydrates into simple sugars. Azafagomine has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
Azafagomine exerts its inhibitory effects on α-glucosidases by binding to the active site of the enzyme. This prevents the enzyme from hydrolyzing complex carbohydrates into simple sugars. Azafagomine is a competitive inhibitor, meaning that it competes with the substrate for binding to the enzyme. The inhibition of α-glucosidases by azafagomine leads to a reduction in the rate of carbohydrate digestion, which can have significant physiological effects.
Biochemical and Physiological Effects:
The inhibition of α-glucosidases by azafagomine has several biochemical and physiological effects. It leads to a reduction in the rate of carbohydrate digestion, which can result in a decrease in postprandial glucose levels. This can be beneficial for individuals with diabetes or other metabolic disorders. Azafagomine has also been shown to increase insulin sensitivity and improve glucose tolerance in animal models.
Advantages and Limitations for Lab Experiments
Azafagomine has several advantages for use in lab experiments. It is a potent and selective inhibitor of α-glucosidases, which makes it a useful tool for investigating the role of these enzymes in various biological processes. Azafagomine is also relatively stable and easy to handle, which simplifies experimental procedures. However, there are also limitations to the use of azafagomine. It is a natural product, which means that its availability can be limited. The synthesis of azafagomine is also a complex and challenging process that requires expertise in organic chemistry.
Future Directions
There are several future directions for research on azafagomine. One area of interest is the development of new synthetic methods for the production of azafagomine. This could lead to increased availability of the compound and enable further research into its potential applications. Another area of interest is the investigation of the effects of azafagomine on gut microbiota. Recent studies have suggested that α-glucosidase inhibitors may have beneficial effects on gut microbiota composition and function. Finally, there is potential for the development of azafagomine-based therapies for the treatment of metabolic disorders such as diabetes. However, further research is needed to fully understand the potential benefits and limitations of azafagomine for therapeutic use.
Conclusion:
Azafagomine is a natural product that has gained significant attention in recent years due to its potential applications in scientific research. It is a potent inhibitor of α-glucosidases, which are enzymes responsible for the breakdown of complex carbohydrates into simple sugars. Azafagomine has several advantages for use in lab experiments, but there are also limitations to its use. Future research on azafagomine could lead to new synthetic methods, a better understanding of its effects on gut microbiota, and the development of new therapies for metabolic disorders.
Synthesis Methods
The synthesis of azafagomine involves a multi-step process that begins with the preparation of the starting material, D-glucose. The glucose is then converted into a protected intermediate, which undergoes a series of chemical reactions to yield the final product. The synthesis of azafagomine is a challenging process that requires expertise in organic chemistry.
Scientific Research Applications
Azafagomine has been extensively studied for its potential applications in scientific research. It is a useful tool for investigating the role of α-glucosidases in various biological processes. Azafagomine has been used to study the effects of α-glucosidase inhibition on glucose metabolism, insulin secretion, and glycemic control. It has also been used to investigate the role of α-glucosidases in the pathogenesis of diabetes and other metabolic disorders.
properties
CAS RN |
193540-72-6 |
|---|---|
Molecular Formula |
C5H12N2O3 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3R,4R,5R)-3-(hydroxymethyl)diazinane-4,5-diol |
InChI |
InChI=1S/C5H12N2O3/c8-2-3-5(10)4(9)1-6-7-3/h3-10H,1-2H2/t3-,4-,5-/m1/s1 |
InChI Key |
PPPMSBCQTLJPKM-UOWFLXDJSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](NN1)CO)O)O |
SMILES |
C1C(C(C(NN1)CO)O)O |
Canonical SMILES |
C1C(C(C(NN1)CO)O)O |
synonyms |
4,5-Pyridazinediol,hexahydro-3-(hydroxymethyl)-,(3R,4R,5R)-rel-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




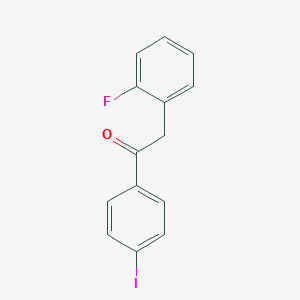
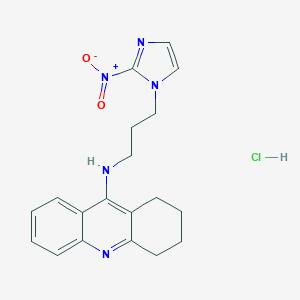

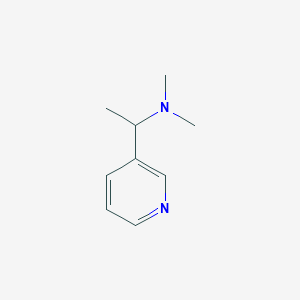

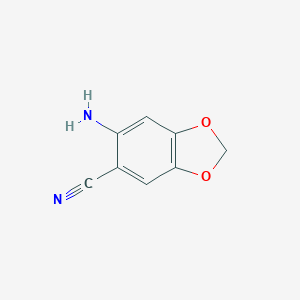

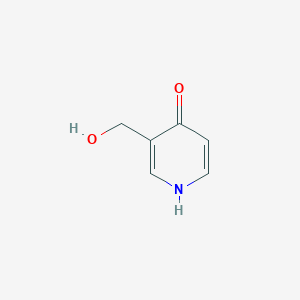

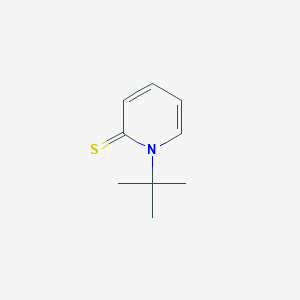
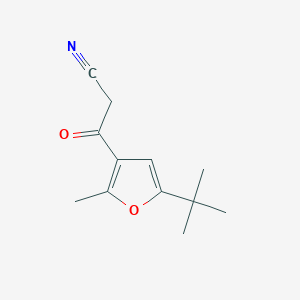

![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)